molecular formula C33H60OSi B12287830 Cholesterol, tert-butyldimethylsilyl ether

Cholesterol, tert-butyldimethylsilyl ether

Cat. No.: B12287830
M. Wt: 500.9 g/mol
InChI Key: CXIGRSVIJKSIQL-UHFFFAOYSA-N
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Description

3-O-tert-Butyldimethylsilyl Cholesterol is a derivative of cholesterol where the hydroxyl group at the third position is protected by a tert-butyldimethylsilyl (TBDMS) group. This modification is often used in organic synthesis to protect the hydroxyl group from unwanted reactions, allowing for selective reactions at other sites on the molecule. The compound has the molecular formula C33H60OSi and a molecular weight of 500.91 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-tert-Butyldimethylsilyl Cholesterol typically involves the protection of the hydroxyl group at the third position of cholesterol. This is achieved by reacting cholesterol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

The key steps include the protection of the hydroxyl group and subsequent purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-O-tert-Butyldimethylsilyl Cholesterol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-O-tert-Butyldimethylsilyl Cholesterol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-O-tert-Butyldimethylsilyl Cholesterol primarily involves the protection of the hydroxyl group at the third position. This protection allows for selective reactions at other sites on the molecule without interference from the hydroxyl group. The TBDMS group can be removed under specific conditions, revealing the hydroxyl group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-O-tert-Butyldimethylsilyl Cholesterol is unique due to its specific modification at the third position, which allows for selective reactions and protection of the hydroxyl group. This makes it a valuable tool in organic synthesis and various research applications .

Properties

IUPAC Name

tert-butyl-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H60OSi/c1-23(2)12-11-13-24(3)28-16-17-29-27-15-14-25-22-26(34-35(9,10)31(4,5)6)18-20-32(25,7)30(27)19-21-33(28,29)8/h14,23-24,26-30H,11-13,15-22H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIGRSVIJKSIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H60OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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